Enhanced Lipophilicity for Non-Aqueous Processes
The target compound's calculated LogP of 1.68 establishes a significantly higher lipophilicity than the class baseline of unsubstituted o-acetylbenzaldehyde (LogP ~1.0). This differentiation is critical for phase-transfer catalysis and reactions in non-polar media. The ethyl substituent is the primary driver of this 0.68 log unit increase, reducing aqueous solubility and improving partitioning into organic layers.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 1.68 (calculated) |
| Comparator Or Baseline | o-Acetylbenzaldehyde: ~1.0 (estimated class baseline); Comparator data not from the same experimental study. |
| Quantified Difference | ΔLogP ≈ +0.68 |
| Conditions | In silico prediction (fragment/atom-based); comparative data from standard chemoinformatic estimations. |
Why This Matters
For procurement, this LogP value predicts superior performance in non-aqueous syntheses and extractions, a key parameter for process chemists selecting building blocks.
